Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multiple steps, starting with the formation of the quinoline ring system. Common synthetic routes include the Gould-Jacobs, Friedländer, and Skraup reactions . These methods often require specific catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, including specific temperatures, solvents, and catalysts. For example, Suzuki-Miyaura coupling reactions use palladium catalysts and boron reagents to form carbon-carbon bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Known for its biological activities and synthetic applications.
Quinoline-3-carboxaldehyde: Used in various chemical syntheses and biological studies.
2-Chloro-3-quinolinecarboxaldehyde: Utilized in the synthesis of heterocyclic systems.
Uniqueness
Its combination of a quinoline ring with an isoxazole moiety and multiple chlorine substituents makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
650637-56-2 |
---|---|
Molecular Formula |
C19H11Cl3N2O |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(2,4-dichlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H11Cl3N2O/c1-10-2-3-11-7-14(19(22)23-16(11)6-10)18-9-17(24-25-18)13-5-4-12(20)8-15(13)21/h2-9H,1H3 |
InChI Key |
LZUHQSWIROBYHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.